molecular formula C15H15NO2S B1460846 Ethyl 2-amino-4,5-dihydronaphtho[2,1-b]thiophene-1-carboxylate CAS No. 1036583-69-3

Ethyl 2-amino-4,5-dihydronaphtho[2,1-b]thiophene-1-carboxylate

Cat. No.: B1460846
CAS No.: 1036583-69-3
M. Wt: 273.4 g/mol
InChI Key: WPGZYVQVASUGHC-UHFFFAOYSA-N
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Description

Ethyl 2-amino-4,5-dihydronaphtho[2,1-b]thiophene-1-carboxylate is a chemical compound with the molecular formula C15H15NO2S . It is a derivative of thiophene, a sulfur-containing heterocyclic compound .


Synthesis Analysis

The compound can be synthesized using Gewald synthesis, a method commonly used for the synthesis of thiophene derivatives . The structures of the synthesized compounds are confirmed by FTIR, MS, and 1H-NMR .


Molecular Structure Analysis

The molecular structure of this compound consists of a thiophene ring fused with a naphthalene ring . The average mass of the molecule is 273.350 Da and the monoisotopic mass is 273.082336 Da .


Chemical Reactions Analysis

The compound can undergo various reactions due to the presence of the amino group and the carboxylate ester group . For instance, it can react with ethyl isothiocyanate to give benzo[4,5]thieno[2,3-d][1,3]thiazin-4-one .


Physical and Chemical Properties Analysis

The compound has a predicted boiling point of 466.8±45.0 °C and a predicted density of 1.287±0.06 g/cm3 . The pKa value is predicted to be 0.14±0.20 .

Scientific Research Applications

Synthesis and Characterization

Ethyl 2-amino-4,5-dihydronaphtho[2,1-b]thiophene-1-carboxylate and its derivatives are pivotal intermediates in synthetic organic chemistry, contributing to the synthesis of various heterocyclic compounds. For instance, derivatives of ethyl 2-amino-4,5-dihydronaphtho[2,1-b]thiophene have been synthesized and characterized, showcasing their utility in creating complex molecular structures. The chemical reactivity and versatility of these compounds allow for their application in the synthesis of dyes, pharmaceuticals, and materials with specific electronic properties (Suginome et al., 1993).

Pharmaceutical Applications

The pharmaceutical applications of this compound derivatives are broad and significant. These compounds serve as key intermediates in the development of novel therapeutic agents, including antimicrobial, anticancer, and anti-inflammatory drugs. For example, derivatives have been synthesized and evaluated for their anti-avian influenza virus activity, showcasing the potential of these compounds in the development of antiviral therapeutics (Rashad et al., 2010). Additionally, new compounds based on this compound have been discovered as apoptosis-inducing agents for breast cancer, highlighting their significance in cancer research (Gad et al., 2020).

Dye and Pigment Production

The derivatives of this compound have found applications in the production of dyes and pigments, demonstrating their importance in the textile and materials science industries. The synthesis of specific derivatives has led to the development of novel dyes with desirable properties for textile applications, contributing to advancements in material design and functionality (Kobayashi et al., 2001).

Mechanism of Action

While the exact mechanism of action of this compound is not specified in the search results, thiophene derivatives are known for their varied biological and clinical applications .

Future Directions

Thiophene derivatives, including Ethyl 2-amino-4,5-dihydronaphtho[2,1-b]thiophene-1-carboxylate, have shown significant potential in pharmaceutical applications due to their varied biological activities . Future research could focus on exploring these activities further and developing novel drugs based on these compounds.

Properties

IUPAC Name

ethyl 2-amino-4,5-dihydrobenzo[e][1]benzothiole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2S/c1-2-18-15(17)13-12-10-6-4-3-5-9(10)7-8-11(12)19-14(13)16/h3-6H,2,7-8,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPGZYVQVASUGHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1C3=CC=CC=C3CC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 2-amino-4,5-dihydronaphtho[2,1-b]thiophene-1-carboxylate
Reactant of Route 2
Ethyl 2-amino-4,5-dihydronaphtho[2,1-b]thiophene-1-carboxylate
Reactant of Route 3
Ethyl 2-amino-4,5-dihydronaphtho[2,1-b]thiophene-1-carboxylate
Reactant of Route 4
Ethyl 2-amino-4,5-dihydronaphtho[2,1-b]thiophene-1-carboxylate
Reactant of Route 5
Ethyl 2-amino-4,5-dihydronaphtho[2,1-b]thiophene-1-carboxylate
Reactant of Route 6
Ethyl 2-amino-4,5-dihydronaphtho[2,1-b]thiophene-1-carboxylate

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